molecular formula C14H12S B1619173 2,6-Dimethyldibenzothiophene CAS No. 89816-75-1

2,6-Dimethyldibenzothiophene

Cat. No.: B1619173
CAS No.: 89816-75-1
M. Wt: 212.31 g/mol
InChI Key: VJHNZTLASSCMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyldibenzothiophene is an organic sulfur compound with the molecular formula C14H12S. It is a derivative of dibenzothiophene, where two methyl groups are substituted at the 2 and 6 positions of the dibenzothiophene structure. This compound is of significant interest due to its presence in fossil fuels and its role in environmental and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through hydrodesulfurization (HDS) processes. This involves the catalytic removal of sulfur from petroleum fractions, where dibenzothiophene and its derivatives are converted to hydrocarbons and hydrogen sulfide. Catalysts such as cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo) supported on alumina are commonly used .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Hydrodesulfurization (HDS): This process involves the hydrogenation and subsequent removal of sulfur.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or hydrogen peroxide (H2O2) in the presence of catalysts such as molybdenum oxide.

    HDS: Hydrogen gas (H2) and catalysts like CoMo or NiMo supported on alumina.

Major Products:

    Oxidation: Sulfones and sulfoxides.

    HDS: Hydrocarbons and hydrogen sulfide (H2S).

Mechanism of Action

The primary mechanism by which 2,6-Dimethyldibenzothiophene exerts its effects is through hydrodesulfurization. In this process, the sulfur atom in the compound is hydrogenated and removed as hydrogen sulfide. The reaction involves two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). DDS leads to the formation of biphenyls, while HYD produces tetrahydro and hexahydro intermediates, which are further desulfurized to cyclohexylbenzene and bicyclohexyl .

Comparison with Similar Compounds

2,6-Dimethyldibenzothiophene is compared with other sulfur-containing compounds such as:

Properties

IUPAC Name

2,6-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHNZTLASSCMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(C=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237912
Record name Dibenzothiophene, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89816-75-1
Record name Dibenzothiophene, 2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089816751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyldibenzothiophene
Reactant of Route 2
2,6-Dimethyldibenzothiophene
Reactant of Route 3
2,6-Dimethyldibenzothiophene
Reactant of Route 4
2,6-Dimethyldibenzothiophene
Reactant of Route 5
2,6-Dimethyldibenzothiophene
Reactant of Route 6
2,6-Dimethyldibenzothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.